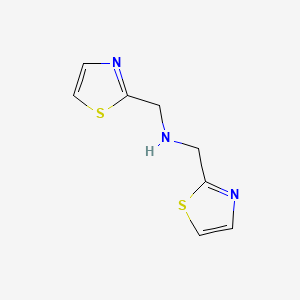![molecular formula C13H15NO3 B13529651 3-[2-(Morpholin-4-yl)phenyl]prop-2-enoic acid CAS No. 1409950-16-8](/img/structure/B13529651.png)
3-[2-(Morpholin-4-yl)phenyl]prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(Morpholin-4-yl)phenyl]prop-2-enoic acid is an organic compound that belongs to the class of cinnamic acids and derivatives It features a benzene ring substituted with a morpholine group and a propenoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
-
Aldol Condensation: : One common method to synthesize 3-[2-(Morpholin-4-yl)phenyl]prop-2-enoic acid involves the aldol condensation of 2-(Morpholin-4-yl)benzaldehyde with malonic acid in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, followed by acidification to yield the desired product.
-
Heck Reaction: : Another synthetic route involves the Heck reaction, where 2-(Morpholin-4-yl)iodobenzene reacts with acrylic acid in the presence of a palladium catalyst and a base like triethylamine. This method provides a direct approach to forming the carbon-carbon double bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the above synthetic routes, optimized for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction of the double bond in the propenoic acid moiety can yield the corresponding saturated acid.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas is a typical method for reducing the double bond.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Saturated carboxylic acids.
Substitution: Halogenated derivatives of the benzene ring.
科学的研究の応用
Chemistry
In chemistry, 3-[2-(Morpholin-4-yl)phenyl]prop-2-enoic acid is used as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors. Its structural features allow it to interact with biological macromolecules, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their pharmacological properties. These derivatives may exhibit anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the synthesis of polymers and materials with specific properties. Its functional groups allow for the creation of materials with tailored characteristics.
作用機序
The mechanism by which 3-[2-(Morpholin-4-yl)phenyl]prop-2-enoic acid exerts its effects depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with receptors. The morpholine ring can enhance its binding affinity to certain molecular targets, while the propenoic acid moiety can participate in hydrogen bonding and other interactions.
類似化合物との比較
Similar Compounds
Cinnamic Acid: A simpler analog without the morpholine substitution.
3-[4-(Morpholin-4-yl)phenyl]prop-2-enoic acid: A positional isomer with the morpholine group at a different position on the benzene ring.
4-Morpholinylcinnamic Acid: Another derivative with the morpholine group directly attached to the cinnamic acid backbone.
Uniqueness
3-[2-(Morpholin-4-yl)phenyl]prop-2-enoic acid is unique due to the specific positioning of the morpholine group, which can influence its reactivity and interaction with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
1409950-16-8 |
|---|---|
分子式 |
C13H15NO3 |
分子量 |
233.26 g/mol |
IUPAC名 |
(E)-3-(2-morpholin-4-ylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C13H15NO3/c15-13(16)6-5-11-3-1-2-4-12(11)14-7-9-17-10-8-14/h1-6H,7-10H2,(H,15,16)/b6-5+ |
InChIキー |
XAJVWEULPYXEHL-AATRIKPKSA-N |
異性体SMILES |
C1COCCN1C2=CC=CC=C2/C=C/C(=O)O |
正規SMILES |
C1COCCN1C2=CC=CC=C2C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![rac-(1R,5S,6R)-2,2-difluorobicyclo[3.1.0]hexan-6-amine](/img/structure/B13529609.png)




aminedihydrochloride](/img/structure/B13529639.png)


